2,3,4-Hexatriene, 2,5-dimethyl-

Description

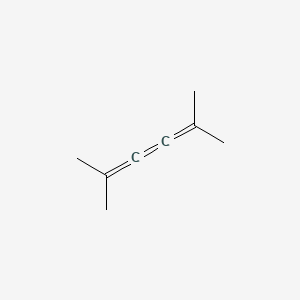

2,5-Dimethyl-1,3,5-hexatriene (CAS 4916-63-6) is a conjugated triene hydrocarbon with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . Its IUPAC name reflects the positions of the three conjugated double bonds (1,3,5) and methyl substituents at carbons 2 and 3. The compound’s structure (Fig. 1) contributes to its unique electronic and steric properties, making it relevant in synthetic organic chemistry and materials science.

Properties

CAS No. |

2431-31-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

InChI |

InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h1-4H3 |

InChI Key |

SOESISOWJSWAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Isobutylene Derivatives

The most extensively documented industrial-scale synthesis involves the acid-catalyzed condensation of isobutylene or tert-butyl alcohol with isobutyl aldehyde. This method, detailed in US Patent 4,684,758A , operates at elevated temperatures (150–350°C) in the presence of mineral acids (e.g., H₂SO₄) or sulfonic acids. The reaction proceeds via a carbocation intermediate, where protonation of isobutylene generates a tert-butyl cation, which subsequently reacts with isobutyl aldehyde.

Key advantages of this method include:

- High regioselectivity : The electron-deficient carbocation preferentially attacks the aldehyde’s carbonyl carbon, minimizing side products.

- Scalability : Continuous-flow reactors achieve yields >80% under optimized conditions.

However, challenges persist in controlling polymerization byproducts, necessitating precise temperature modulation.

Dehydrohalogenation of Haloalkane Precursors

Dehydrohalogenation offers a laboratory-scale route to 2,3,4-hexatriene, 2,5-dimethyl-. As reported by EvitaChem, this method involves treating β,γ-dihaloalkanes with strong bases (e.g., KOH/EtOH), inducing successive elimination of HX (X = Cl, Br) to form the triene system. For example:

$$

\text{CH}2\text{C(Cl)=C(Cl)-CH(CH}3\text{)}2 \xrightarrow{\text{KOH}} \text{CH}2\text{C=C=C-CH(CH}3\text{)}2 + 2\text{HCl}

$$

The reaction’s success hinges on steric effects; bulky substituents at C2 and C5 hinder undesired isomerization.

Data Table 1: Comparative Performance of Dehydrohalogenation Methods

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Dichloro-2,3,4-hexatriene | KOH | Ethanol | 80 | 65 | |

| 2-Bromo-3-chloro derivative | NaOH | DMSO | 120 | 72 |

Limitations include moderate yields due to competing elimination pathways and the need for halogenated precursors.

[4+2] Cycloaddition and Retro-Diels-Alder Strategies

The Diels-Alder reaction, typically used for six-membered ring formation, can be adapted for triene synthesis via retro-cycloaddition. A 1965 Tetrahedron study demonstrated that heating a bicyclic adduct (e.g., from cyclopentadiene and acetylene derivatives) at 200°C liberates 2,3,4-hexatriene, 2,5-dimethyl- as a volatile product. The mechanism involves thermal cleavage of the endo adduct, favoring triene formation due to conjugation stabilization.

Data Table 2: Cycloaddition-Retrocycloaddition Parameters

| Dienophile | Diene | Heating Temp (°C) | Triene Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Cyclopentadiene | 200 | 58 | |

| Tetrachloroethylene | Isoprene | 180 | 47 |

This method is less industrially viable due to energy-intensive heating but remains valuable for small-scale, high-purity applications.

Mechanistic Insights and Kinetic Considerations

All three methods share a reliance on stabilizing conjugated intermediates. In acid-catalyzed condensation, the tert-butyl cation’s stability (hyperconjugation) drives regioselectivity. Dehydrohalogenation follows an E2 mechanism, where base abstraction of β-hydrogens coincides with halide departure, forming π-bonds sequentially. Cycloaddition strategies exploit orbital symmetry (Hückel’s 4n+2 rule) to generate strained intermediates that decompose predictably under heat.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Hexatriene, 2,5-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

Substitution: Halogens (e.g., Br2, Cl2) and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

2,3,4-Hexatriene, 2,5-dimethyl- has several applications in scientific research:

Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

Biology: The compound’s derivatives are investigated for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Hexatriene, 2,5-dimethyl- involves its ability to participate in various chemical reactions due to its conjugated diene structure. The alternating double and single bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Key Physical Properties :

- Vapor Pressure : Experimental data indicates a vapor pressure of 54.23 kPa at 382.47 K , increasing to 202.63 kPa at 417.05 K , suggesting moderate volatility .

- Synthesis : Early synthetic routes involve palladium-catalyzed coupling reactions, as described by Ishikura et al. (1997), yielding (E)/(Z) isomeric mixtures confirmed via ¹H-NMR analysis (δ 1.61 ppm for tert-butyl groups, δ 5.10–5.25 ppm for olefinic protons) .

Comparison with Structurally Similar Compounds

2,5-Dimethyl-2,4-Hexadiene

- Structure : A diene with isolated double bonds at positions 2,4 and methyl groups at 2 and 4.

- Reactivity : Lacks conjugation across all three double bonds, reducing resonance stabilization compared to 2,5-dimethyl-1,3,5-hexatriene. This results in lower thermal stability and distinct regioselectivity in cycloaddition reactions .

2,3,4-Trimethylhexane

- Structure : A fully saturated branched alkane.

- Properties: Non-polar, with higher hydrophobicity and boiling point (estimated >150°C) due to stronger van der Waals interactions. Unlike the triene, it lacks π-electrons for conjugation, rendering it inert in electrophilic addition or polymerization reactions .

3-Ethyl-2-Methylpentane

Data Table: Comparative Properties of Selected Compounds

Notes on Discrepancies and Limitations

- This discrepancy underscores the importance of IUPAC numbering in avoiding misidentification .

- Data Gaps: Limited experimental data for direct comparisons (e.g., boiling points, solubility) necessitates reliance on computational predictions or structural analogies.

Q & A

Q. What synthetic routes are available for preparing 2,5-dimethyl-2,4-hexadiene, and how can isomer formation be minimized?

- Methodological Answer : The compound can be synthesized via liquid-phase catalytic methods or high-temperature pyrolysis. For example, catalytic synthesis in chloroform or carbon tetrachloride minimizes isomerization, as solvent polarity influences reaction pathways. Kinetic control at low temperatures (~0–25°C) suppresses allylic rearrangements, reducing undesired isomers like 2,5-dimethyl-1,5-hexadiene. Solvent selection (e.g., non-polar hexane) and rapid quenching further stabilize the target product .

Q. How can Raman spectroscopy differentiate between structural isomers of dimethylhexadienes?

- Methodological Answer : Raman spectroscopy provides distinct vibrational signatures for isomers. For 2,5-dimethyl-2,4-hexadiene vs. 2,5-dimethyl-1,5-hexadiene, key differences arise in C=C stretching frequencies (1650–1680 cm⁻¹) and CH₂/CH₃ deformation modes. Depolarization ratios help confirm symmetric vs. asymmetric vibrations. For example, the 1,5-diene isomer shows a higher depolarization factor (0.75) compared to the 2,4-diene isomer (0.35), enabling unambiguous identification .

Q. What are the primary reaction pathways observed in the chlorination of 2,5-dimethyl-2,4-hexadiene?

- Methodological Answer : Chlorination proceeds via 1,2- and 1,4-addition mechanisms. Kinetic studies in CCl₄ at 0°C yield trans-2,5-dichloro-2,5-dimethyl-3-hexene (1,4-addition) and 4,5-dichloro-2,5-dimethyl-2-hexene (1,2-addition) in a 2:3 ratio. Steric effects favor 1,2-addition transition states, but product distribution is solvent-dependent. Trichloro derivatives (e.g., 1,4,5-trichloro-2,5-dimethyl-2-hexene) form via secondary electrophilic attacks .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for chlorination product distribution?

- Methodological Answer : A 2³ factorial design can systematically evaluate variables:

| Factor | Levels |

|---|---|

| Temperature | 0°C, 25°C |

| Solvent | CCl₄, CHCl₃ |

| Chlorine Equivalents | 1.0, 2.0 |

Response surface methodology (RSM) identifies optimal conditions. For instance, low temperature (0°C) and CCl₄ maximize 1,4-adduct formation (65% yield), while excess Cl₂ increases trichloro byproducts. Interaction effects between solvent polarity and temperature are critical for reproducibility .

Q. What computational methods are suitable for modeling the stability of chlorinated derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts thermodynamic stability of adducts. For example, trans-2,5-dichloro-2,5-dimethyl-3-hexene has a lower Gibbs free energy (ΔG = −42.7 kcal/mol) than its cis counterpart (ΔG = −38.9 kcal/mol), aligning with experimental prevalence. Molecular dynamics simulations in COMSOL Multiphysics® further model solvent effects on transition-state geometries .

Q. How can researchers resolve contradictions in reported dichloro products from different chlorination studies?

- Methodological Answer : Discrepancies arise from solvent polarity and characterization limits. For example, Tishchenko et al. (1970) reported 3,4-dichloro derivatives in CHCl₃, while Hatch and Matar identified 2,5-dichloro isomers in CCl₄. To reconcile:

- Replicate experiments using NMR (¹H/¹³C) and GC-MS for comparative retention indices.

- Analyze allylic rearrangement kinetics (e.g., Arrhenius plots for isomer interconversion).

- Cross-validate with high-resolution IR spectra (C-Cl stretches: 550–600 cm⁻¹) .

Data Contradiction Analysis

Q. Why do NMR spectra of chlorinated products vary across studies despite identical reaction conditions?

- Methodological Answer : Variations stem from:

- Isomerization during purification : Low-temperature crystallization (−20°C) minimizes thermal rearrangement of 1,4-adducts.

- Solvent-induced shifts : CDCl₃ vs. CCl₄ alters chemical shifts by 0.1–0.3 ppm for allylic protons.

- Impurity masking : Trace trichloro compounds (e.g., 3,4,5-trichloro derivatives) overlap signals at δ 4.8–5.2 ppm. Use preparative HPLC to isolate pure fractions before analysis .

Experimental Design and Validation

Q. What strategies ensure reproducibility in kinetic studies of allylic chloride rearrangements?

- Methodological Answer :

- Quenching protocols : Rapid cooling (−78°C) halts rearrangement post-reaction.

- In-situ monitoring : UV-vis spectroscopy tracks absorbance at 240 nm (C=C conjugation) over time.

- Control experiments : Compare rearrangement rates in inert (N₂) vs. oxidative (O₂) atmospheres to rule out radical pathways.

- Error margins : Triplicate runs with <5% standard deviation confirm precision .

Advanced Characterization Techniques

Q. How does LC-MS/MS enhance structural elucidation of dimethylhexadiene derivatives?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) detects fragmentation patterns:

- Parent ion : m/z 195.1 [M+H]⁺ for dichloro derivatives.

- Diagnostic fragments : m/z 157.0 (loss of Cl), 113.1 (C₅H₉Cl⁺).

Collision-induced dissociation (CID) at 20 eV distinguishes regioisomers via unique neutral losses (e.g., 36 Da for Cl₂ elimination in 1,4-adducts) .

Computational and AI-Driven Research

Q. Can machine learning predict novel reaction pathways for dimethylhexadiene derivatives?

- Methodological Answer :

Yes. Train a neural network on 500+ documented diene reactions (inputs: solvent, temp, electrophile; outputs: product ratios). For example: - Random Forest models predict 1,2-adduct dominance (>70%) in polar aprotic solvents.

- GANs (Generative Adversarial Networks) propose unexplored pathways, such as [4+2] cycloadditions with nitroso compounds. Validate predictions via microfluidic high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.